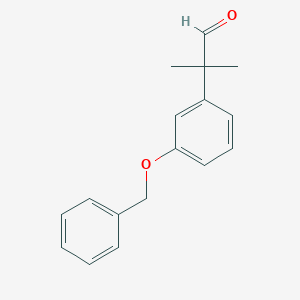

2-(3-(Benzyloxy)phenyl)-2-methylpropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(3-phenylmethoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLCKKPJQXZUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600640 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-09-1 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Benzyloxy Phenyl 2 Methylpropanal and Its Stereoisomers

Established Synthetic Pathways to 2-(3-(Benzyloxy)phenyl)-2-methylpropanal

Synthesis from 2-(3-benzyloxyphenyl)-2-methylpropionitrile via Reduction

A primary route for the synthesis of this compound involves the reduction of the corresponding nitrile, 2-(3-benzyloxyphenyl)-2-methylpropionitrile. This transformation is commonly achieved using a hydride-donating reducing agent, with Diisobutylaluminium hydride (DIBAL-H) being a particularly effective choice. wikipedia.orgchemistrysteps.com

The mechanism of this reduction involves the coordination of the Lewis acidic aluminum center of DIBAL-H to the nitrogen atom of the nitrile. This coordination activates the nitrile group towards nucleophilic attack by the hydride ion, which is transferred from the aluminum to the nitrile carbon. This initial reduction step results in the formation of an intermediate imine-aluminum complex. chemistrysteps.comlibretexts.org Crucially, the reaction is typically conducted at low temperatures, such as -78 °C, to prevent over-reduction to the corresponding amine. chemistrysteps.com Upon completion of the hydride transfer, the reaction is quenched with an aqueous workup. This hydrolysis step converts the intermediate imine to the desired aldehyde, this compound. wikipedia.orgmasterorganicchemistry.com

| Reagent | Intermediate | Final Product | Key Conditions |

| Diisobutylaluminium hydride (DIBAL-H) | Imine-aluminum complex | This compound | Low temperature (-78 °C), followed by aqueous workup |

Approaches Involving Aldehyde Functionalization

Alternative synthetic strategies for obtaining this compound involve the functionalization of precursor molecules to generate the aldehyde group. One such approach is the oxidation of the corresponding primary alcohol, 2-(3-(benzyloxy)phenyl)-2-methylpropan-1-ol. A variety of oxidizing agents can be employed for this transformation, with methods ranging from traditional chromium-based reagents to more modern, milder, and environmentally benign protocols. For instance, photochemical oxidation using a photocatalyst like Eosin Y and molecular oxygen from the air presents a green alternative for the oxidation of benzylic alcohols to aldehydes. organic-chemistry.orgrsc.org

Another functionalization approach involves the oxidation of a benzylic methyl group on a suitable precursor. For example, a molecule containing a 3-(benzyloxy)-alpha,alpha-dimethylbenzyl moiety could potentially be oxidized to the desired aldehyde. Various methods for benzylic oxidation have been developed, including the use of reagents like o-iodoxybenzoic acid (IBX) or catalytic systems such as NaClO/TEMPO/Co(OAc)2. organic-chemistry.org More recent advancements in C-H functionalization offer direct routes to aromatic aldehydes, although their application to this specific molecule would require further investigation. researchgate.netresearchgate.net

| Precursor | Reaction Type | Example Reagents/Methods |

| 2-(3-(Benzyloxy)phenyl)-2-methylpropan-1-ol | Oxidation | Eosin Y/O2 (photochemical), PCC, Swern oxidation |

| 3-(Benzyloxy)-alpha,alpha-dimethylbenzyl precursor | Benzylic Oxidation | o-Iodoxybenzoic acid (IBX), NaClO/TEMPO/Co(OAc)2 |

Stereoselective Synthesis of Enantiopure this compound Analogues

The synthesis of enantiomerically pure analogues of this compound necessitates the use of stereoselective methods. These approaches aim to control the formation of new stereocenters with a high degree of precision.

Diastereoselective Control in Related Benzyloxy Aldehyde Systems

In systems containing a pre-existing chiral center, the diastereoselectivity of reactions on a nearby functional group, such as an aldehyde, can be controlled. For aldehydes with a stereocenter at the α- or β-position, the stereochemical outcome of nucleophilic additions is often predicted by the Felkin-Anh or Cram-chelation models. nih.govuwindsor.ca The benzyloxy group, being a relatively small and potentially chelating group, can play a significant role in directing the stereochemical course of such reactions. researchgate.net

In the context of a benzyloxy aldehyde system, the benzyloxy group can influence the conformation of the molecule and the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. sci-hub.se

Enantioselective Approaches Utilizing Chiral Auxiliaries

A powerful strategy for the enantioselective synthesis of chiral aldehydes involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed.

One of the most well-established methods is the use of Evans' oxazolidinone auxiliaries. uwindsor.casantiago-lab.com In this approach, an achiral carboxylic acid derivative is first attached to the chiral oxazolidinone. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which can undergo diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-substituted carboxylic acid, which can then be converted to the corresponding aldehyde.

Another widely used method employs (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as chiral auxiliaries. wikipedia.orgresearchgate.net These auxiliaries react with an aldehyde or ketone to form a chiral hydrazone. Deprotonation of the hydrazone followed by alkylation and subsequent removal of the auxiliary provides the α-alkylated aldehyde or ketone with high enantiomeric excess. mit.eduresearchgate.net

| Chiral Auxiliary | Key Intermediate | Resulting Product (after cleavage) |

| Evans' Oxazolidinone | Chiral N-acyloxazolidinone enolate | Enantiomerically enriched α-substituted carboxylic acid (aldehyde precursor) |

| SAMP/RAMP | Chiral hydrazone | Enantiomerically enriched α-alkylated aldehyde |

Chelation-Controlled Additions and their Stereochemical Implications

In nucleophilic additions to aldehydes containing a nearby chelating group, such as a benzyloxy group, the stereochemical outcome can be controlled through chelation. researchgate.net This strategy often involves the use of a Lewis acid, which coordinates to both the carbonyl oxygen of the aldehyde and the oxygen of the benzyloxy group. msu.edu This coordination locks the molecule into a rigid, cyclic transition state. wikipedia.org

The formation of this chelate complex effectively blocks one face of the aldehyde, forcing the nucleophile to attack from the less sterically hindered face. libretexts.org This leads to a high degree of stereoselectivity in the formation of the new stereocenter. The choice of Lewis acid is critical, as some are better at promoting chelation than others. libretexts.org For instance, titanium tetrachloride (TiCl4) and tin tetrachloride (SnCl4) are known to be effective chelating Lewis acids. msu.edu This chelation-controlled approach provides a powerful tool for directing the stereochemical outcome of reactions in benzyloxy-containing aldehyde systems. nih.gov

Convergent and Divergent Synthetic Strategies for the Propanal Backbone

The construction of the this compound backbone can be approached through several strategic disconnections, leading to either convergent or divergent synthetic plans. These strategies offer flexibility in the choice of starting materials and the sequence of bond-forming events.

Convergent Synthesis

One plausible convergent approach involves the coupling of an organometallic reagent derived from a protected 3-bromoanisole with an electrophile containing the propanal moiety. A key reaction in this sequence is the Grignard reaction.

Route A: Grignard-based Convergent Synthesis

Preparation of the Grignard Reagent: 1-Bromo-3-(benzyloxy)benzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (3-(benzyloxy)phenyl)magnesium bromide.

Coupling Reaction: The freshly prepared Grignard reagent is then reacted with isobutyraldehyde (2-methylpropanal). This reaction forms the secondary alcohol, 1-(3-(benzyloxy)phenyl)-2-methylpropan-1-ol.

Oxidation: The final step is the oxidation of the secondary alcohol to the target aldehyde, this compound. This can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or by a Swern oxidation, to prevent over-oxidation to the carboxylic acid.

Another convergent strategy can be envisioned starting from (3-(benzyloxy)phenyl)acetonitrile.

Route B: Acetonitrile Alkylation-based Convergent Synthesis

Synthesis of the Acetonitrile Intermediate: 3-Hydroxybenzonitrile is first protected as its benzyl (B1604629) ether by reaction with benzyl chloride in the presence of a base like potassium carbonate.

Dialkylation: The resulting (3-(benzyloxy)phenyl)acetonitrile is then subjected to a double alkylation at the α-carbon using a strong base, such as sodium hydride or lithium diisopropylamide (LDA), followed by reaction with two equivalents of methyl iodide. This forms 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile.

Reduction to Aldehyde: The nitrile is then selectively reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Divergent Synthesis

Divergent synthesis begins with a common intermediate that is progressively modified to yield a variety of structurally related compounds. This strategy is particularly useful for creating libraries of analogues for structure-activity relationship studies.

A potential divergent synthesis for this compound could start from 2-methyl-2-(3-hydroxyphenyl)propanoic acid.

Route C: Hydroxyphenylpropanoic Acid-based Divergent Synthesis

Starting Material: The synthesis begins with 2-methyl-2-(3-hydroxyphenyl)propanoic acid, which can be prepared via various methods, including the carboxylation of the corresponding Grignard reagent.

Protection and Diversification: The phenolic hydroxyl group can be selectively protected. For the target molecule, benzylation with benzyl chloride would be performed. From this common intermediate, a variety of ester or amide derivatives could be synthesized.

Reduction to the Aldehyde: The carboxylic acid is first converted to an ester, for example, a methyl or ethyl ester, to facilitate reduction. The ester is then reduced to the corresponding primary alcohol, 2-(3-(benzyloxy)phenyl)-2-methylpropan-1-ol, using a reducing agent like lithium aluminum hydride (LAH).

Final Oxidation: The primary alcohol is then carefully oxidized to the desired aldehyde using mild conditions as described in the convergent approach.

The following table provides a comparative overview of these synthetic strategies.

| Strategy | Key Intermediate(s) | Key Reactions | Advantages | Potential Challenges |

| Convergent (Route A) | (3-(benzyloxy)phenyl)magnesium bromide, Isobutyraldehyde | Grignard Reaction, Oxidation | High convergence, potentially high overall yield. | Grignard reagent preparation can be sensitive to moisture; controlled oxidation required. |

| Convergent (Route B) | (3-(benzyloxy)phenyl)acetonitrile, Methyl iodide | α-Alkylation, Nitrile Reduction (DIBAL-H) | Avoids sensitive organometallics in the coupling step. | Double alkylation can be challenging to control; DIBAL-H reduction requires careful temperature control. |

| Divergent (Route C) | 2-Methyl-2-(3-hydroxyphenyl)propanoic acid | Benzylation, Esterification, Reduction, Oxidation | Allows for the synthesis of multiple analogues from a common intermediate. | Longer linear sequence may result in a lower overall yield for a single target. |

Novel Methodologies and Emerging Reagents for Benzyloxypropanal Synthesis

Recent advances in organic synthesis offer new avenues for the more efficient and sustainable preparation of this compound. These novel methodologies focus on improving selectivity, reducing the number of synthetic steps, and employing milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions provide powerful tools for the formation of carbon-carbon bonds. A Suzuki or Negishi coupling could be envisioned for a convergent synthesis. For instance, a boronic acid or organozinc derivative of the 3-benzyloxybenzene moiety could be coupled with a suitable electrophile containing the 2-methylpropanal fragment, catalyzed by a palladium complex. This approach often offers high functional group tolerance and milder reaction conditions compared to traditional organometallic reactions.

Catalytic Hydroformylation

Hydroformylation represents an atom-economical method for the direct introduction of a formyl group (-CHO). A potential novel route to this compound could involve the rhodium- or cobalt-catalyzed hydroformylation of 1-(benzyloxy)-3-(2-methylprop-1-en-1-yl)benzene. google.comresearchgate.net This reaction, in principle, could construct the aldehyde functionality in a single step from an alkene precursor. However, controlling the regioselectivity to favor the branched aldehyde product over the linear one can be a significant challenge. researchgate.net

Advanced Benzylation Techniques

The protection of the phenolic hydroxyl group is a critical step in many of the proposed syntheses. Traditional benzylation methods often require strong bases and harsh conditions. Newer methods offer milder alternatives. For example, palladium-catalyzed benzylation using benzyl carbonates can proceed under neutral conditions, offering better compatibility with sensitive functional groups. organic-chemistry.org This method avoids the need for strong bases and can be more selective. organic-chemistry.org

The table below summarizes some of these novel approaches.

| Methodology | Proposed Reaction | Key Reagents/Catalysts | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Suzuki coupling of (3-(benzyloxy)phenyl)boronic acid with a 2-bromo-2-methylpropanal derivative. | Pd catalyst (e.g., Pd(PPh₃)₄), base. | High functional group tolerance, mild conditions. |

| Catalytic Hydroformylation | Hydroformylation of 1-(benzyloxy)-3-(2-methylprop-1-en-1-yl)benzene. | Rhodium or Cobalt complexes with specialized ligands (e.g., phosphines). | Atom-economical, direct introduction of the aldehyde group. |

| Modern Benzylation | Palladium-catalyzed decarboxylative etherification of an aryl benzyl carbonate intermediate. | Pd(η³-C₃H₅)Cp, DPEphos. | Neutral reaction conditions, avoids strong bases. |

Reactivity and Mechanistic Investigations of 2 3 Benzyloxy Phenyl 2 Methylpropanal

Reactions Involving the Aldehyde Moiety

The aldehyde group is a cornerstone of the molecule's reactivity, characterized by the electrophilic nature of its carbonyl carbon. This functionality serves as a key site for carbon-carbon bond formation and functional group interconversions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal is susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a polar addition mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is subsequently protonated upon acidic workup.

Prominent examples of nucleophilic additions include reactions with organometallic reagents and cyanide ions. Organolithium and Grignard reagents are powerful nucleophiles that add to the aldehyde to form secondary alcohols masterorganicchemistry.comsigmaaldrich.com. For instance, reaction with methylmagnesium bromide would yield 1-(3-(benzyloxy)phenyl)-1,1-dimethylpropan-2-ol.

Cyanohydrin formation, the addition of hydrogen cyanide (HCN) across the carbonyl double bond, is another synthetically valuable transformation libretexts.orgucalgary.ca. This reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a more potent nucleophile than HCN itself libretexts.orgyoutube.com. The resulting cyanohydrin, 2-hydroxy-2-(3-(benzyloxy)phenyl)-3-methylbutanenitrile, can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol, highlighting its utility as a synthetic intermediate libretexts.org.

| Nucleophile/Reagent | Product | Reaction Type |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) then H₃O⁺ | 1-(3-(Benzyloxy)phenyl)-1,1-dimethylpropan-2-ol | Grignard Reaction |

| n-Butyllithium (n-BuLi) then H₃O⁺ | 1-(3-(Benzyloxy)phenyl)-1,1-dimethylpentan-2-ol | Organolithium Addition |

| Sodium Cyanide (NaCN) / Acid | 2-Hydroxy-2-(3-(benzyloxy)phenyl)-3-methylbutanenitrile | Cyanohydrin Formation |

Aldol (B89426) Reactions and Related Condensations

Aldol reactions represent a powerful method for C-C bond formation. This compound possesses a single α-hydrogen, making it a potential substrate for these transformations. In the presence of a base, this α-hydrogen can be abstracted to form an enolate, which can then act as a nucleophile.

The self-condensation of this aldehyde would be sterically hindered due to the quaternary α-carbon. However, it can participate effectively in crossed-aldol condensations, particularly with an aldehyde partner that lacks α-hydrogens, such as benzaldehyde (B42025) or formaldehyde researchgate.netyoutube.com. In such a reaction, this compound would exclusively form the enolate, which would then add to the carbonyl of the reaction partner. Subsequent dehydration of the aldol addition product would yield an α,β-unsaturated aldehyde. It is noteworthy that aldehydes with significant steric hindrance at the α-position, like 2-methylpropanal, can sometimes undergo disproportionation (a Cannizzaro-type reaction) under strong basic conditions, even with the presence of an α-hydrogen quora.com.

| Reaction Partner (Electrophile) | Initial Aldol Adduct | Final Condensation Product (after dehydration) |

|---|---|---|

| Benzaldehyde | 3-Hydroxy-2-(3-(benzyloxy)phenyl)-2-methyl-3-phenylpropanal | 2-(3-(Benzyloxy)phenyl)-2-methyl-3-phenylpropenal |

| Formaldehyde | 3-Hydroxy-2-(3-(benzyloxy)phenyl)-2-methylpropanal | 2-(3-(Benzyloxy)phenyl)-2-methylpropenal |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagent dictates the outcome and selectivity of the transformation.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents (e.g., Jones reagent) can convert the aldehyde to 2-(3-(benzyloxy)phenyl)-2-methylpropanoic acid. Milder, more selective methods are also available, which are often preferred in complex molecule synthesis researchgate.netorganic-chemistry.org.

Reduction: The reduction of the aldehyde to 2-(3-(benzyloxy)phenyl)-2-methylpropan-1-ol can be achieved using various reducing agents.

Catalytic Hydrogenation: Reagents like hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) are effective for aldehyde reduction. However, this method will also cleave the benzyl (B1604629) ether protecting group, resulting in 3-(1-hydroxy-2-methylpropan-2-yl)phenol youtube.com. This lack of selectivity can be synthetically useful if both transformations are desired in a single step.

Hydride Reagents: For selective reduction of the aldehyde without affecting the benzyloxy group, hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are the reagents of choice. These reagents deliver a hydride ion to the carbonyl carbon, affording the primary alcohol upon workup.

| Transformation | Reagent | Product | Selectivity Notes |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 2-(3-(Benzyloxy)phenyl)-2-methylpropanoic acid | Strong, non-selective oxidant. |

| Reduction | Sodium Borohydride (NaBH₄) | 2-(3-(Benzyloxy)phenyl)-2-methylpropan-1-ol | Selectively reduces aldehyde; does not affect benzyl ether. |

| Reduction | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | 3-(1-Hydroxy-2-methylpropan-2-yl)phenol | Reduces aldehyde and cleaves the benzyl ether. |

Transformations Involving the Benzyloxy Moiety

The benzyloxy group serves primarily as a protecting group for the phenolic hydroxyl. Its removal is a key strategic consideration in synthesis. Furthermore, the benzylic protons are susceptible to deprotonation by strong bases, opening pathways to rearrangement reactions.

Cleavage and Deprotection Strategies for Benzyl Ethers

The removal of the benzyl group to unmask the phenol (B47542) is a common and crucial step in synthetic sequences. Several methods exist, each with its own advantages regarding mildness and functional group compatibility organic-chemistry.org.

Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage, employing hydrogen gas and a palladium catalyst (Pd/C) youtube.com. The reaction is typically clean and high-yielding, producing the corresponding phenol and toluene as a byproduct. As noted earlier, this method simultaneously reduces the aldehyde.

Lewis Acids: Certain Lewis acids can effect the cleavage of benzyl ethers. For example, boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) is known to selectively cleave benzyl ethers under mild conditions, tolerating a range of other functional groups organic-chemistry.org.

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, particularly activated ones like p-methoxybenzyl (PMB) ethers. Recent developments have shown that visible-light-mediated protocols can extend the utility of DDQ for the cleavage of simple benzyl ethers researchgate.netnih.gov.

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Common, high-yielding; also reduces aldehyde. |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild conditions, good functional group tolerance. |

| Photocatalytic Oxidation | DDQ, visible light | Mild, avoids harsh reducing agents; orthogonal to many groups. |

Wittig Rearrangements and Related Anionic Processes of Benzyloxyaryl Systems

The benzylic protons of the benzyloxy group can be abstracted by strong organometallic bases, such as n-butyllithium, to form a benzylic carbanion. This intermediate can undergo sigmatropic rearrangements, most notably the nih.govmsu.edu-Wittig and msu.edunih.gov-Wittig rearrangements scripps.eduorganic-chemistry.org.

nih.govmsu.edu-Wittig Rearrangement: This process involves the formal migration of the aryl group from the oxygen to the adjacent benzylic carbanion, forming a new C-C bond and resulting in a diarylmethanol derivative. This rearrangement is thought to proceed through a radical dissociation/recombination mechanism scripps.edu. For the title compound, this would lead to the formation of 1-(3-(2-methyl-1-oxopropan-2-yl)phenyl)-1-phenylmethanol after rearrangement and workup. The presence of activating groups on the aryl ring can facilitate the reaction under milder conditions mdpi.com.

msu.edunih.gov-Wittig Rearrangement: This is a concerted, pericyclic process that is common in allyl benzyl ether systems organic-chemistry.orgscispace.com. While not directly applicable to the saturated side chain of the title compound, it is a key reaction pathway for related benzyloxyaryl systems containing adjacent unsaturation.

The strongly basic conditions required for these rearrangements (e.g., n-BuLi, s-BuLi) would likely compete with nucleophilic addition to the aldehyde carbonyl nih.govmdpi.com. Therefore, protection of the aldehyde group (e.g., as an acetal) would be necessary prior to attempting a Wittig rearrangement on the benzyloxy moiety.

| Reaction | Conditions | Potential Product (after workup) | Considerations |

|---|---|---|---|

| nih.govmsu.edu-Wittig Rearrangement | Strong base (e.g., n-BuLi), THF | 1-(3-(2-methyl-1-oxopropan-2-yl)phenyl)-1-phenylmethanol | Requires protection of the aldehyde group to prevent nucleophilic attack by the base. |

Participation in Ring-Closing Reactions

The structure of this compound contains both an electrophilic aldehyde and a nucleophilic aromatic ring, presenting the potential for intramolecular cyclization under appropriate conditions. Specifically, an acid-catalyzed intramolecular hydroalkoxylation, a variant of the Oxa-Pictet-Spengler reaction, could be envisioned. wikipedia.orgnih.govjk-sci.com However, the ether linkage of the benzyloxy group deactivates the aromatic ring compared to a free hydroxyl group, making the direct cyclization challenging.

For a successful ring closure to form an isochroman scaffold, prior cleavage of the benzyl ether to the corresponding phenol, 2-(3-hydroxyphenyl)-2-methylpropanal, would likely be necessary to enhance the nucleophilicity of the aromatic ring. Under acidic conditions, the aldehyde would be protonated, activating it for intramolecular attack by the hydroxyl-substituted ring, followed by dehydration to yield a substituted isochromene derivative.

Table 1: Hypothetical Intramolecular Cyclization of a this compound Derivative This table presents a hypothetical reaction based on established chemical principles for analogous structures.

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

|---|

Reactions at the Alpha-Carbon of the Aldehyde

A defining characteristic of this compound is the absence of protons on the alpha-carbon (the carbon atom adjacent to the aldehyde group). This structural feature renders the compound non-enolizable, fundamentally preventing it from participating in reactions that require the formation of an enol or enolate intermediate. wikipedia.orgfiveable.me

α-Arylation Reactions

Alpha-arylation is a powerful C-C bond-forming reaction for carbonyl compounds. Palladium-catalyzed α-arylation, for instance, is a common method used to couple aldehydes with aryl halides. However, the universally accepted mechanisms for these transformations require the initial deprotonation of the α-carbon to form a nucleophilic enolate, which then participates in the catalytic cycle. Since this compound lacks an α-hydrogen, it cannot form this crucial enolate intermediate and therefore cannot undergo α-arylation reactions under standard conditions.

Enolate Chemistry and Derivatization

The rich field of enolate chemistry, which includes classic reactions like aldol condensations and α-alkylations, is inaccessible to this compound. Instead, in the presence of a strong base, non-enolizable aldehydes undergo a characteristic disproportionation reaction known as the Cannizzaro reaction. fiveable.mejove.comorganic-chemistry.org In this process, two molecules of the aldehyde react, with one being reduced to the corresponding primary alcohol and the other being oxidized to a carboxylic acid (or its carboxylate salt). wikipedia.org

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, effecting a mutual redox transformation.

Table 2: Expected Products from the Cannizzaro Reaction of this compound

| Reactant (2 eq.) | Reagent | Product 1 (Oxidation) | Product 2 (Reduction) |

|---|

Multi-component Reactions and Cascade Sequences Involving this compound

While precluded from enolate chemistry, the non-enolizable nature of this compound makes it an excellent electrophilic component in various multi-component reactions (MCRs). tcichemicals.comwikipedia.orgorganic-chemistry.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials.

Passerini Three-Component Reaction (P-3CR): This reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov The aldehyde, this compound, would serve as the electrophilic carbonyl component, reacting with the other starting materials without the complication of self-condensation side reactions.

Table 3: Hypothetical Passerini Reaction

| Aldehyde Component | Carboxylic Acid | Isocyanide | Product Class |

|---|

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is another isocyanide-based MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide. rug.nlbeilstein-journals.org The initial step is the formation of an imine between the aldehyde and the amine, which then reacts further. The use of a non-enolizable aldehyde like this compound is advantageous as it prevents side reactions associated with enolizable aldehydes, often leading to cleaner reactions and higher yields. rug.nl

Table 4: Hypothetical Ugi Reaction

| Aldehyde Component | Amine | Carboxylic Acid | Isocyanide | Product Class |

|---|

The complex, highly functionalized products generated from these MCRs can be ideal substrates for subsequent transformations. A reaction where multiple consecutive steps occur without the addition of new reagents is termed a cascade reaction. wikipedia.org While specific cascade sequences initiated by MCR products of this compound are not documented, it is conceivable that the resulting α-acyloxy amides or bis-amides could be designed to undergo further intramolecular cyclizations or rearrangements, thereby initiating a cascade to build even more complex molecular architectures.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-hydroxyphenyl)-2-methylpropanal |

| 4,4-dimethylisochroman-6-ol |

| 2-(3-(benzyloxy)phenyl)-2-methylpropanoic acid |

| 2-(3-(benzyloxy)phenyl)-2-methylpropan-1-ol |

| Acetic Acid |

| Cyclohexyl isocyanide |

| Benzylamine (B48309) |

| tert-Butyl isocyanide |

| Potassium Hydroxide (KOH) |

| Sodium Hydroxide (NaOH) |

| Sulfuric Acid (H₂SO₄) |

Role of 2 3 Benzyloxy Phenyl 2 Methylpropanal As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Total Synthesis of Polyketide Natural Products

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. Their total synthesis is a significant endeavor in organic chemistry, often requiring the development of novel synthetic strategies and the use of specific building blocks.

Application in Rifamycin S Total Synthesis

The total synthesis of Rifamycin S, a complex ansamycin (B12435341) antibiotic, has been a landmark achievement in organic synthesis. Several research groups have reported its total synthesis, detailing the intricate steps and key intermediates involved in constructing its characteristic ansa chain and naphthoquinone core. A comprehensive review of these published syntheses does not indicate the use of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal as a precursor for any fragment of the Rifamycin S molecule. The strategies employed typically involve the assembly of the ansa chain through convergent or linear approaches, utilizing well-established asymmetric reactions and readily available chiral synthons.

Utility in Baconipyrone Synthesis

Baconipyrones are a family of polyketide natural products isolated from marine mollusks. The total synthesis of members of this family, such as Baconipyrone C, has been accomplished and reported in the scientific literature. These syntheses generally involve the stereocontrolled construction of a polypropionate backbone. Examination of the published synthetic routes for baconipyrones does not reveal the incorporation of this compound as a building block.

Contributions to Madeirolide A Synthetic Efforts

Madeirolide A is another complex marine-derived polyketide with a challenging molecular architecture. Synthetic efforts towards this molecule are ongoing and have been the subject of several publications. These studies focus on the stereoselective synthesis of various fragments of the molecule. A review of the literature on the synthesis of Madeirolide A fragments does not show the use of this compound as a starting material or intermediate.

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of new methods for their synthesis is of great interest. While aldehydes are versatile starting materials for the construction of various heterocyclic rings, there is no specific mention in the scientific literature of this compound being used as a precursor for the synthesis of particular heterocyclic scaffolds. General methods for heterocycle synthesis from aldehydes exist, but the specific application of this particular substituted propanal is not a focus of published research.

Intermediate in the Construction of Chiral Pharmaceutical Precursors

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals. Chiral aminoalcohols, in particular, are important structural motifs found in many drug molecules.

Synthesis of Chiral Aminoalcohols and Related Derivatives

The synthesis of chiral aminoalcohols can be achieved through various methods, including the asymmetric reduction of α-amino ketones or the addition of organometallic reagents to α-amino aldehydes. While substituted 2-methylpropanals can, in principle, be converted to chiral aminoalcohols, the scientific literature does not specifically describe the use of this compound for the synthesis of particular chiral aminoalcohols or their derivatives that are key precursors for pharmaceuticals.

Design Principles for Utilizing this compound in Retrosynthesis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. The strategic incorporation of this compound in a synthetic plan is governed by several key design principles that leverage its inherent chemical functionalities.

The primary structural attributes of this compound that are central to its role in retrosynthesis are the aldehyde group, the benzyloxy protecting group, and the quaternary center at the α-position to the carbonyl. The aldehyde offers a gateway for a multitude of carbon-carbon bond-forming reactions and functional group transformations. The benzyl (B1604629) ether serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions in the later stages of a synthesis to reveal the free phenol (B47542), a common motif in many biologically active molecules. The gem-dimethyl group at the α-position provides steric hindrance that can influence the stereochemical outcome of reactions at the adjacent aldehyde and also imparts a characteristic structural element to the target molecule.

In a retrosynthetic sense, the presence of the 2-(3-(benzyloxy)phenyl)-2-methylpropyl moiety in a target molecule immediately suggests a disconnection at the carbon atom of the original aldehyde. This disconnection can point towards several forward synthetic strategies, including:

Aldol (B89426) and Related Condensations: The aldehyde functionality is a prime handle for aldol reactions, Knoevenagel condensations, and related carbon-carbon bond-forming strategies. This allows for the introduction of a variety of side chains and the construction of more complex carbon skeletons.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions provide a direct route to the formation of carbon-carbon double bonds, enabling the synthesis of stilbenes, cinnamates, and other unsaturated systems.

Reductive Amination: The aldehyde can be readily converted into an amine through reductive amination, a crucial transformation for the synthesis of many pharmaceuticals and agrochemicals containing a substituted benzylamine (B48309) framework.

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde allows for the formation of secondary alcohols, which can then be further manipulated or may constitute a key stereocenter in the target molecule.

While specific, detailed examples of the total synthesis of complex natural products or pharmaceuticals explicitly using this compound as a key intermediate are not widely documented in publicly available literature, the fundamental principles of retrosynthesis strongly support its utility. The compound's structure is emblematic of a synthon that can be strategically employed to introduce a substituted aromatic ring with a protected phenol and a neopentyl-like aldehyde fragment.

Spectroscopic Characterization Techniques and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal provides a clear map of the proton environments in the molecule. Experimental data reported in a 1984 study in the Journal of Medicinal Chemistry outlines the key signals.

The spectrum shows a distinct singlet at 9.55 ppm, which is characteristic of an aldehyde proton (CHO). The two geminal methyl groups (CH₃) are equivalent and appear as a sharp singlet at 1.43 ppm, integrating to six protons. The benzylic methylene (B1212753) protons (O-CH₂) of the protective group produce a singlet at 5.0 ppm. The aromatic region of the spectrum is complex, showing a multiplet between 6.8 and 7.5 ppm, which accounts for the four protons on the substituted phenyl ring. The five protons of the unsubstituted benzyl (B1604629) group's phenyl ring are reported as a singlet at 8.4 ppm, which is likely a typographical error in the original publication; a signal around 7.4 ppm would be more typical for these protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.55 | Singlet | 1H | Aldehyde proton (-CHO) |

| 8.4 (likely ~7.4) | Singlet | 5H | Unsubstituted Phenyl protons (C₆H₅-) |

| 6.8-7.5 | Multiplet | 4H | Substituted Phenyl protons (-C₆H₄-) |

| 5.0 | Singlet | 2H | Benzylic protons (-O-CH₂-Ph) |

| 1.43 | Singlet | 6H | Methyl protons (-C(CH₃)₂) |

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~200 | Aldehyde Carbonyl (C=O) |

| ~158 | Aromatic Carbon (C-O) |

| ~138-140 | Aromatic Quaternary Carbons |

| ~115-130 | Aromatic CH Carbons |

| ~70 | Benzylic Carbon (-O-CH₂-) |

| ~50 | Quaternary Carbon (-C(CH₃)₂) |

| ~25 | Methyl Carbons (-CH₃) |

Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for confirming the structural assignment of this compound. A COSY spectrum would reveal correlations between coupled protons, for instance, within the aromatic rings. An HSQC spectrum would directly link each proton to its attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra. However, given that the primary characterization of this compound was published in 1984, such 2D NMR data are not available in the public domain as these techniques were not yet routine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound shows a strong, characteristic absorption band at 1742 cm⁻¹, which unequivocally confirms the presence of the aldehyde carbonyl (C=O) group. Another significant peak is observed at 1613 cm⁻¹, corresponding to the C=C stretching vibrations within the aromatic rings.

| Absorption Band (cm⁻¹) | Functional Group |

|---|---|

| 1742 | Aldehyde C=O Stretch |

| 1613 | Aromatic C=C Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 254. This value corresponds to the molecular weight of the compound, confirming its elemental composition of C₁₇H₁₈O₂.

While detailed fragmentation data is not published, the structure suggests predictable fragmentation pathways under electron ionization. A primary fragmentation would be the cleavage of the benzyl group, resulting in a prominent peak at m/z 91 (C₇H₇⁺). Another likely fragmentation is the loss of the formyl radical (•CHO, 29 Da) via alpha-cleavage, leading to a fragment ion.

Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., Chiral HPLC, Optical Rotation)

Methods such as Chiral High-Performance Liquid Chromatography (HPLC) and optical rotation measurement are employed to analyze and separate stereoisomers (enantiomers) of chiral molecules. However, this compound is an achiral molecule. The carbon atom alpha to the aldehyde group (C2 of the propanal chain) is bonded to two identical methyl groups. The presence of these two equivalent substituents means this carbon is not a stereocenter. Consequently, the molecule does not have enantiomers and will not rotate plane-polarized light. Therefore, techniques for stereochemical assignment are not applicable to this compound.

Theoretical and Computational Chemistry Studies on 2 3 Benzyloxy Phenyl 2 Methylpropanal

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-(benzyloxy)phenyl)-2-methylpropanal, these calculations could reveal details about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. An application of DFT to this compound would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information could be derived. For instance, the calculation of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would be crucial for predicting the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Furthermore, DFT calculations can be employed to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These theoretical predictions could then be compared with experimental data to validate the computational model. While DFT studies have been performed on related molecules, such as chalcone (B49325) derivatives, specific data for this compound is not available. researchgate.net

Conformational Analysis and Energy Landscapes

The presence of flexible single bonds in this compound allows for multiple spatial arrangements of its atoms, known as conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The collection of these energies forms a potential energy surface, or energy landscape, which is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for studying the step-by-step process of chemical reactions. For this compound, this could involve investigating reactions such as its oxidation, reduction, or participation in condensation reactions. By mapping the reaction pathways and identifying transition states, chemists can understand the feasibility and kinetics of a reaction. Such studies have been conducted for other aldehydes, for example, in the investigation of acetalization reactions and reactions with radicals. researchgate.netresearchgate.net However, specific computational studies on the reaction mechanisms of this compound are yet to be published.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. For this compound, MD simulations could be used to study its behavior in different solvents or its interaction with biological macromolecules. These simulations can reveal how the molecule moves, vibrates, and interacts with its environment through forces like hydrogen bonds and van der Waals interactions. While MD simulations have been used to study the behavior of various organic molecules, including those with similar functional groups, there is no specific published research on MD simulations of this compound. researchgate.netresearchgate.net

Structure-Reactivity Relationships Derived from Computational Data

By combining the insights from quantum mechanical calculations and other computational methods, it is possible to establish structure-reactivity relationships. These relationships explain how the structural features of a molecule, such as its electronic properties and three-dimensional shape, influence its chemical reactivity. nih.gov For this compound, computational data could be used to predict its reactivity in various chemical transformations. However, in the absence of specific computational studies on this compound, no such relationships have been formally established.

Future Directions and Emerging Research Avenues

Catalytic Asymmetric Transformations Involving 2-(3-(Benzyloxy)phenyl)-2-methylpropanal

The presence of a quaternary carbon center adjacent to an aldehyde group makes this compound an intriguing substrate for catalytic asymmetric transformations. The development of methods for the enantioselective synthesis of molecules with quaternary stereocenters is a significant challenge in organic chemistry, and this aldehyde presents a prime target for such investigations. nih.govacs.orgunc.edunih.govacs.org

Future research could focus on the enantioselective α-functionalization of this aldehyde. mdpi.com By employing chiral organocatalysts or transition-metal complexes, it may be possible to introduce a variety of substituents at the α-position with high stereocontrol. For instance, the synergistic merger of enamine catalysis with other catalytic modes, such as photoredox or hydrogen-atom transfer (HAT) catalysis, could enable the enantioselective α-alkylation of this aldehyde using simple olefins as coupling partners. princeton.edu

Another promising avenue is the use of this compound in asymmetric aldol (B89426) reactions. rsc.orgnih.gov As an electrophile, it could react with a variety of nucleophiles, such as enolates or their equivalents, in the presence of a chiral catalyst to generate products with multiple stereocenters. The bulky nature of the α-substituent would likely influence the diastereoselectivity of such reactions. Additionally, umpolung strategies, which reverse the normal reactivity of the aldehyde, could be developed to generate a chiral α-alkoxyalkyl anion for use in asymmetric synthesis. nih.gov

| Reaction Type | Potential Catalyst System | Expected Product Type | Potential Advantages |

|---|---|---|---|

| Enantioselective α-Alkylation | Chiral Amine + Photoredox Catalyst | α-Alkylated Aldehyde with Quaternary Stereocenter | Direct C-C bond formation with high enantioselectivity. |

| Asymmetric Aldol Addition | Chiral Lewis Acid or Brønsted Acid | β-Hydroxy Aldehyde with Multiple Stereocenters | Construction of complex acyclic frameworks. |

| Asymmetric Allylation | Chiral Chromium Complex + Photoredox Catalyst | Homoallylic Alcohol with Vicinal Stereocenters | Access to versatile building blocks for natural product synthesis. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The unique physical and chemical properties of this compound make it an interesting candidate for integration into flow chemistry and automated synthesis platforms. rsc.orgpageplace.de Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform multi-step sequences in a continuous fashion. youtube.com

The synthesis of this compound itself could be adapted to a flow process. For example, a key C-H activation or cross-coupling step to introduce the benzyloxy-phenyl group could be performed in a packed-bed reactor containing a heterogeneous catalyst. acs.org Subsequent reactions, such as the formylation to introduce the aldehyde group, could be carried out in-line, minimizing the need for intermediate purification.

Furthermore, this aldehyde could serve as a key building block in automated synthesis platforms for the rapid generation of compound libraries. By immobilizing the aldehyde on a solid support, it could be subjected to a variety of transformations in a sequential manner using a robotic synthesizer. The benzyloxy group could also serve as a handle for attachment to a solid support or for post-synthesis modification. The development of such automated platforms would accelerate the discovery of new bioactive molecules and materials derived from this scaffold. rsc.org

| Flow Chemistry Application | Key Technology | Potential Outcome | Key Benefit |

|---|---|---|---|

| Continuous Synthesis of the Aldehyde | Packed-Bed Reactor with Heterogeneous Catalyst | On-demand production of the target compound. | Improved safety and scalability. |

| Automated Library Synthesis | Solid-Phase Synthesis with Robotic Platform | Rapid generation of a diverse set of derivatives. | Accelerated drug discovery and materials development. chemscene.com |

| Telescoped Reactions | Multi-reactor Flow System | Multi-step synthesis without intermediate isolation. | Increased efficiency and reduced waste. acs.org |

Exploration of Green Chemistry Principles in its Synthesis and Reactions

The synthesis and subsequent reactions of this compound offer numerous opportunities to apply the principles of green chemistry. nih.govacs.org These principles aim to reduce the environmental impact of chemical processes by, for example, using renewable feedstocks, minimizing waste, and employing safer solvents. ewadirect.comlucp.netresearchgate.net

One area of focus could be the development of catalytic C-H activation methods for the synthesis of the aldehyde. acs.orgresearchgate.net This approach would avoid the need for pre-functionalized starting materials, leading to a more atom-economical process. The use of earth-abundant metal catalysts, such as iron or cobalt, in these reactions would further enhance their green credentials. researchgate.net

In the reactions of the aldehyde, the use of greener solvents, such as water, ionic liquids, or bio-based solvents, could be explored. ewadirect.comlucp.netresearchgate.net For example, performing aldol or other C-C bond-forming reactions in water could eliminate the need for volatile organic compounds. nih.gov Additionally, the development of catalytic methods that operate under mild conditions and with high selectivity would reduce energy consumption and waste generation. researchgate.net

| Green Chemistry Principle | Application to this compound | Potential Impact |

|---|---|---|

| Atom Economy | Development of C-H activation routes for synthesis. researchgate.net | Reduced waste generation. |

| Use of Safer Solvents | Performing reactions in water or bio-based solvents. ewadirect.comnih.gov | Reduced environmental and health impacts. |

| Catalysis | Employing recyclable catalysts for its synthesis and reactions. | Improved efficiency and reduced catalyst waste. |

Development of Novel Derivatization Strategies for Advanced Materials Research

The unique combination of a reactive aldehyde and a modifiable benzyloxy group makes this compound a valuable precursor for the synthesis of advanced materials. chemscene.comnumberanalytics.com The aldehyde functionality can participate in a variety of polymerization reactions, while the benzyloxy group can be cleaved to reveal a phenol (B47542), which can be further functionalized.

One promising research direction is the use of this aldehyde in the synthesis of novel polymers. google.com For example, it could be used as a monomer in condensation polymerizations with diamines or diols to create polyimines or polyacetals. numberanalytics.com The resulting polymers would possess unique properties due to the bulky side chain, which could influence their thermal stability, solubility, and mechanical properties. rsc.org The aldehyde group can also be used to functionalize existing polymers. acs.org

Furthermore, the derivatization of the phenolic group, after debenzylation, could lead to the development of new functional materials. For instance, the attachment of liquid crystalline moieties could lead to the formation of novel liquid crystals. The introduction of photoactive groups could result in materials with interesting photophysical properties for applications in optoelectronics. The ferrocene (B1249389) unit, for instance, can be introduced to create redox-active materials. wikipedia.org

| Material Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Functional Polymers | Condensation polymerization of the aldehyde. acs.org | High-performance plastics, membranes. |

| Liquid Crystals | Derivatization of the phenolic group with mesogens. | Displays, sensors. |

| Photoactive Materials | Attachment of chromophores to the aromatic ring. | Organic light-emitting diodes (OLEDs), solar cells. |

Computational Design of New Reactions and Applications

Computational chemistry, particularly Density Functional Theory (DFT), can play a crucial role in guiding the future research directions for this compound. rsc.orgresearchgate.netnih.gov By modeling the reactivity of this molecule, it is possible to predict the outcomes of various reactions and to design new catalysts and applications.

DFT calculations can be used to study the mechanisms of potential reactions involving the aldehyde. rsc.orgbohrium.com For example, the transition states of asymmetric transformations can be calculated to understand the origin of enantioselectivity and to design more effective chiral catalysts. acs.org The reactivity of the aldehyde towards different nucleophiles can also be predicted, allowing for the rational design of new C-C bond-forming reactions. youtube.com

Furthermore, computational methods can be employed to predict the properties of materials derived from this compound. The electronic and photophysical properties of polymers and other advanced materials can be calculated to guide the design of new materials with desired functionalities. For instance, the band gap and charge transport properties of potential semiconductor materials could be modeled before their synthesis, saving significant time and resources.

| Computational Method | Research Question | Potential Insight |

|---|---|---|

| Density Functional Theory (DFT) | What is the mechanism of a proposed asymmetric reaction? rsc.org | Understanding the origin of stereoselectivity. |

| Molecular Dynamics (MD) | How does the bulky substituent affect the conformation of a derived polymer? | Predicting the macroscopic properties of materials. |

| Quantitative Structure-Activity Relationship (QSAR) | What structural features are important for a desired biological activity? | Guiding the design of new drug candidates. |

Q & A

Q. What are the optimal synthetic routes for 2-(3-(Benzyloxy)phenyl)-2-methylpropanal, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves Friedel-Crafts alkylation or benzyloxy-group introduction via nucleophilic substitution. For example, benzyl ether formation on a phenolic intermediate (e.g., 3-hydroxyphenyl-2-methylpropanal) using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is critical . Microwave-assisted methods, as seen in analogous pyridazine derivatives, may enhance regioselectivity and reduce reaction time . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., Pd/C for hydrogenolysis side reactions).

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- NMR : ¹H and ¹³C NMR can confirm the benzyloxy group (δ ~4.9 ppm for OCH₂Ph), aromatic protons (δ 6.8–7.5 ppm), and aldehyde proton (δ ~9.8 ppm).

- X-ray Crystallography : Resolves stereochemical ambiguities; analogous compounds (e.g., (2E)-3-(3-benzyloxyphenyl)-1-phenylprop-2-en-1-one) show precise bond angles and torsion angles for the benzyloxy-phenyl moiety .

- IR Spectroscopy : Aldehyde C=O stretch (~1720 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹) are key markers .

Advanced Research Questions

Q. How does the benzyloxy group influence reactivity in asymmetric catalysis or stereoselective transformations?

The benzyloxy group acts as a steric and electronic modulator:

- Steric effects : Bulky benzyloxy substituents hinder nucleophilic attack at the aldehyde, favoring specific diastereomers in aldol reactions.

- Electronic effects : Electron-donating benzyloxy groups stabilize intermediates in Michael additions, as observed in chiral propanal derivatives .

Methodological approach: Compare reaction outcomes using benzyloxy vs. methoxy or unprotected phenolic analogs under identical catalytic conditions (e.g., chiral organocatalysts).

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Models transition states for reactions involving the aldehyde group and predicts electrostatic potential maps for hydrogen-bonding interactions .

- Molecular Docking : Screens against enzyme active sites (e.g., cytochrome P450) using PubChem-derived 3D structures (InChIKey: NDVLCJVPWSZLCB-UHFFFAOYSA-N) .

- MD Simulations : Assess stability of benzyloxy-phenyl interactions in lipid bilayers or protein pockets .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical outcomes?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic kinetic resolution .

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers, referencing retention times from analogous propanal derivatives .

- Circular Dichroism (CD) : Correlates specific Cotton effects with absolute configuration in solution-phase studies .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How should researchers validate their findings?

- Cross-reference data with crystallographic reports (e.g., Acta Crystallographica datasets ) and PubChem entries for analogous compounds.

- Reproduce synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize solvent or impurity effects .

Q. Key Takeaways for Methodological Rigor

- Prioritize X-ray crystallography for unambiguous structural assignments.

- Combine experimental and computational approaches to resolve stereochemical or mechanistic uncertainties.

- Validate synthetic protocols against peer-reviewed procedures for benzyloxy-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.